molecular formula C7H7BCl2O3 B1530979 (2,4-Dichloro-3-methoxyphenyl)boronic acid CAS No. 944128-90-9

(2,4-Dichloro-3-methoxyphenyl)boronic acid

Cat. No. B1530979
CAS RN: 944128-90-9
M. Wt: 220.84 g/mol
InChI Key: MXEDURITVCMIOA-UHFFFAOYSA-N
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Description

“(2,4-Dichloro-3-methoxyphenyl)boronic acid” is a chemical compound used in industrial and scientific research . Its molecular formula is C7H7BCl2O3 .


Synthesis Analysis

The synthesis of boronic acids, including “(2,4-Dichloro-3-methoxyphenyl)boronic acid”, often involves Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of “(2,4-Dichloro-3-methoxyphenyl)boronic acid” consists of a phenyl ring with two chlorine atoms, one methoxy group, and a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including “(2,4-Dichloro-3-methoxyphenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in Pd-catalyzed direct arylation .


Physical And Chemical Properties Analysis

“(2,4-Dichloro-3-methoxyphenyl)boronic acid” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Synthesis

2,4-Dichloro-3-methoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The boronic acid group reacts with various halides or pseudohalides under palladium catalysis, enabling the synthesis of a wide array of biaryl structures, which are core components in many pharmaceuticals and organic materials.

Proteomics Research

This compound is also utilized in proteomics research, where it can be used to modify peptides and proteins for study . Such modifications can help in understanding protein function and in the development of peptide-based drugs.

Safety and Hazards

Safety data sheets suggest avoiding dust formation and contact with skin and eyes when handling "(2,4-Dichloro-3-methoxyphenyl)boronic acid" . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

The future directions of “(2,4-Dichloro-3-methoxyphenyl)boronic acid” and similar compounds likely involve further exploration of their use in various chemical reactions, including Suzuki-Miyaura cross-coupling and Pd-catalyzed direct arylation . As our understanding of these reactions improves, new applications for these compounds may be discovered.

properties

IUPAC Name

(2,4-dichloro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEDURITVCMIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674509
Record name (2,4-Dichloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944128-90-9
Record name (2,4-Dichloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2,4-dichloro-3-methoxybenzene (5.12 g, 20 mmol) in diethyl ether cooled to −70° C. was added 2.5M n-butyl lithium (8.8 mL, 22 mmol) in portions keeping the temperature below −60° C. The resulting reaction mixture was then stirred for 10 minutes before triisopropylborate (6.9 mL, 30 mmol) was added in portions keeping the temperature below −60° C. The reaction mixture was then allowed to warm to room temperature and acetyl chloride (60 mmol) was added. The reaction mixture was stirred for an hour at room temperature and concentrated. The residue was partitioned between ethyl acetate and 1N NaOH (40 mL) and the organic phase was extracted with additional 1N NaOH (10 mL). The sodium hydroxide extracts were combined, ice was added, and the solution was acidified to pH 3-4 with concentrated HCl. The product was then extracted with ethyl acetate and the organic phase was dried and concentrated to yield 2,4-dichloro-3-methoxyphenylboronic acid (3.27 g, 14.8 mmol): 1H NMR (CDCl3): δ 8.44 (br s, 2H), 7.42 (d, 1H), 7.15 (d, 1H), 3.8 (s, 3H).
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Quantity
60 mmol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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